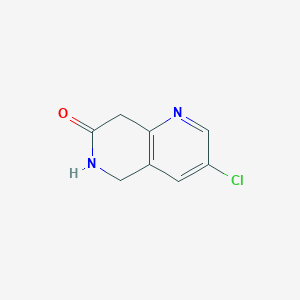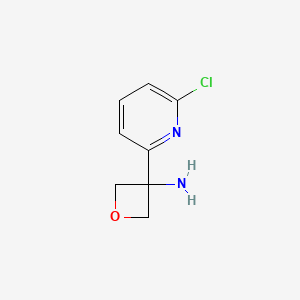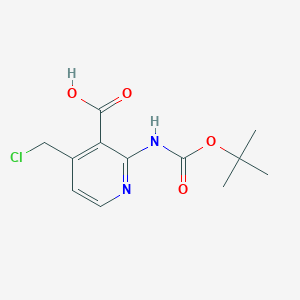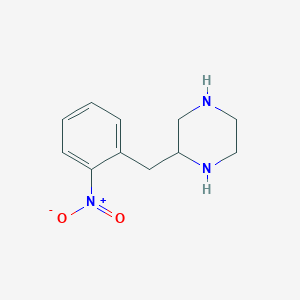
2-Chloro-3-(difluoromethyl)-5-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-(difluoromethyl)-5-methylpyridine is a fluorinated heterocyclic compound with the molecular formula C7H6ClF2N. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both chlorine and difluoromethyl groups in the pyridine ring imparts distinct reactivity and stability to the molecule.
準備方法
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of 2-chloro-5-methylpyridine using difluoromethylating agents such as TMSCF2H (trimethylsilyldifluoromethyl) in the presence of a base like cesium carbonate . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microreactors and flow chemistry techniques allows for precise control over reaction conditions, leading to consistent product quality and reduced waste .
化学反応の分析
Types of Reactions: 2-Chloro-3-(difluoromethyl)-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The difluoromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, THF).
Major Products:
- Substitution reactions yield various substituted pyridines.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions yield methyl-substituted pyridines.
科学的研究の応用
2-Chloro-3-(difluoromethyl)-5-methylpyridine has diverse applications in scientific research:
作用機序
The mechanism of action of 2-Chloro-3-(difluoromethyl)-5-methylpyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The chlorine atom can participate in hydrogen bonding and halogen bonding interactions, further influencing the compound’s biological activity .
類似化合物との比較
2-Chloro-3-(difluoromethyl)-5-(trifluoromethyl)pyridine: Contains an additional trifluoromethyl group, which may enhance its reactivity and stability.
2,5-Dichloro-3-(difluoromethyl)pyridine: Contains an additional chlorine atom, which may affect its chemical properties and reactivity.
2-Chloro-4-(1,1-difluoroethyl)pyridine: Contains a difluoroethyl group instead of a difluoromethyl group, which may influence its biological activity.
Uniqueness: 2-Chloro-3-(difluoromethyl)-5-methylpyridine is unique due to the presence of both chlorine and difluoromethyl groups in the pyridine ring. This combination imparts distinct reactivity and stability, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C7H6ClF2N |
|---|---|
分子量 |
177.58 g/mol |
IUPAC名 |
2-chloro-3-(difluoromethyl)-5-methylpyridine |
InChI |
InChI=1S/C7H6ClF2N/c1-4-2-5(7(9)10)6(8)11-3-4/h2-3,7H,1H3 |
InChIキー |
LFUDPXCVDQTVRY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N=C1)Cl)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[dideuterio(fluoro)methyl]sulfanylcarbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate](/img/structure/B14850557.png)










![2-[Methyl(phenylmethoxycarbonyl)amino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid](/img/structure/B14850643.png)

